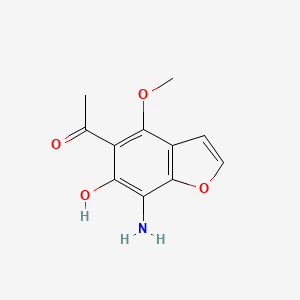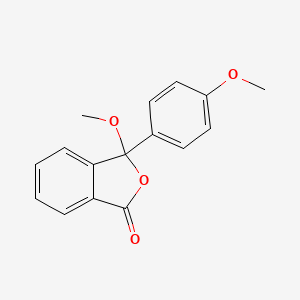![molecular formula C11H19N3O B15209566 1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocycles containing nitrogen atoms
準備方法
The synthesis of 1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an amino acid, an indole, and an aniline in a four-component reaction system can yield azepino[3,4-b]indoles . Another approach involves the asymmetric Michael addition of pyrazolone to nitrostyrenes, followed by reductive cyclization . Industrial production methods often utilize one-pot reactions and multicomponent heterocyclization reactions to achieve high yields and efficiency .
化学反応の分析
1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and solvents like ethanol or chloroform . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its use as a scaffold for drug development.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic applications.
作用機序
The mechanism of action of 1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Pyrazole Derivatives: These compounds have a similar pyrazole ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-ethyl-3-(methoxymethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C11H19N3O/c1-3-14-11-9(6-4-5-7-12-11)10(13-14)8-15-2/h12H,3-8H2,1-2H3 |
InChIキー |
ITXRYAQRDAJPHR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(CCCCN2)C(=N1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


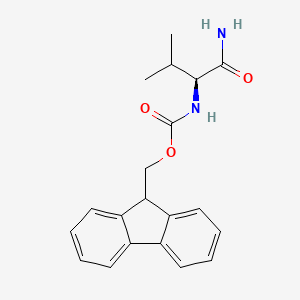
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
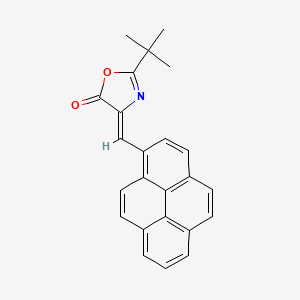
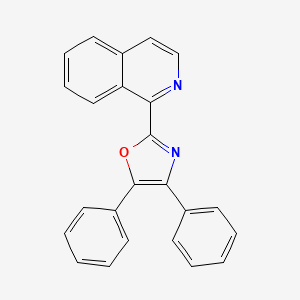

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
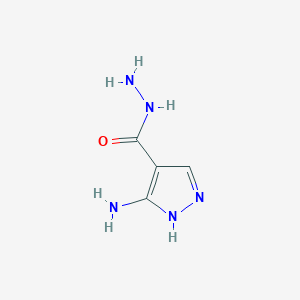
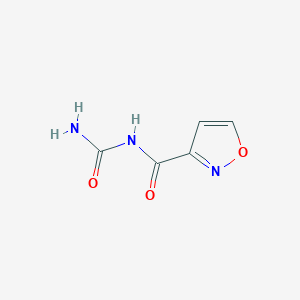
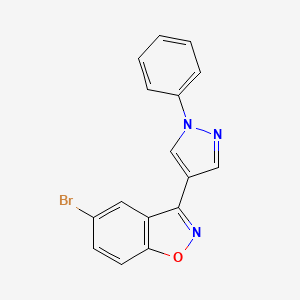

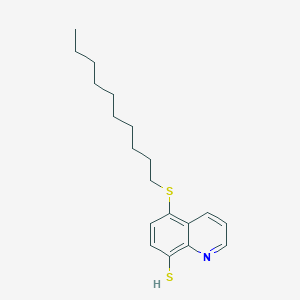
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
